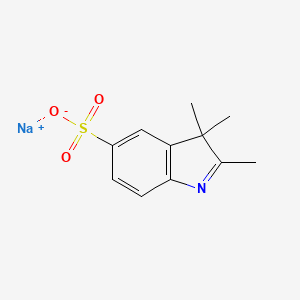

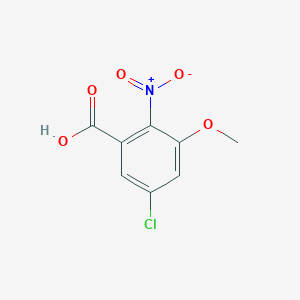

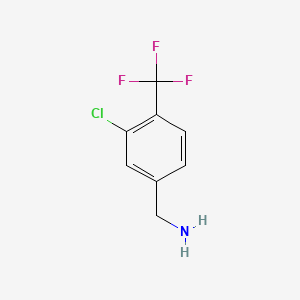

2-Chloro-3-(2-fluorophenyl)-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-Chloro-3-(2-fluorophenyl)-1-propene" is a halogenated propene derivative, which is a class of organic compounds characterized by the presence of a propene backbone with various halogen atoms attached to it. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of halogenated propenes often involves reactions such as Claisen-Schmidt condensation, as seen in the synthesis of 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one (TTCP), which is a related compound . Although the specific synthesis of "2-Chloro-3-(2-fluorophenyl)-1-propene" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been studied using techniques such as electron diffraction and X-ray diffraction. For instance, 2-Chloro-3-fluoro-1-propene has been found

Aplicaciones Científicas De Investigación

Conformational Studies

2-Chloro-3-(2-fluorophenyl)-1-propene has been the subject of conformational analysis through vibrational spectroscopy, revealing insights into its molecular structure and dynamics. The compound exists in equilibrium between different conformations, such as syn and gauche, with studies estimating the conformational equilibrium and the relative stabilities of these conformers through infrared and Raman spectroscopy, as well as electron diffraction techniques. These analyses contribute to our understanding of the molecular behavior of halogenated propenes and their interactions in various states (vapor, liquid, and solid) and environments (polar and non-polar solvents) (Klaboe, Tirgrimsen, & Christensen, 1974) (Samdal, Seip, & Torgrimsen, 1977).

Synthesis of Intermediates

Research has also focused on the synthesis of intermediates involving 2-Chloro-3-(2-fluorophenyl)-1-propene for applications in creating more complex chemical entities. For instance, one study details the preparation of an important intermediate of Epoxiconazole, demonstrating the compound's utility in synthetic organic chemistry and its role in forming valuable chemical precursors with high yield and selectivity (Peng, 2012).

Polymerization and Material Science

The compound has also been implicated in the field of polymerization and material science, where its derivatives play a role in the controlled polymerization processes and the creation of regioregular polymeric materials. Such studies are critical for the development of electronic and photonic devices, highlighting the broad applicability of this chemical in advanced materials research (Bronstein & Luscombe, 2009).

Molecular Structure and Reactivity Analysis

Further investigations into the molecular structure, reactivity, and electronic properties of compounds related to 2-Chloro-3-(2-fluorophenyl)-1-propene have been conducted, employing techniques such as density functional theory (DFT), FT-IR spectroscopy, and X-ray diffraction. These studies offer detailed insights into the electronic structure, chemical reactivity, and potential applications in designing novel materials with specific electronic and optical properties (Najiya et al., 2014).

Propiedades

IUPAC Name |

1-(2-chloroprop-2-enyl)-2-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNWFXCWQMRLCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641162 |

Source

|

| Record name | 1-(2-Chloroprop-2-en-1-yl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(2-fluorophenyl)-1-propene | |

CAS RN |

731772-93-3 |

Source

|

| Record name | 1-(2-Chloroprop-2-en-1-yl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)